molecular formula C22H18N6O3 B2655128 2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1215505-18-2

2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2655128
CAS No.: 1215505-18-2
M. Wt: 414.425
InChI Key: BNVZOTNYHLZJCK-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a synthetic, multi-heterocyclic compound of significant interest in early-stage investigative chemistry and drug discovery research. This molecule incorporates a pyrazolo[1,5-d][1,2,4]triazin-4-one core, a scaffold that is part of a broader class of nitrogen-rich fused heterocycles known for their diverse bioactivity and utility in material science . The structure is further functionalized with a 4-ethoxyphenyl substituent and a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group, which may be explored for their potential to influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets. Nitrogen-containing heterocycles like the pyrazole and 1,2,4-triazine motifs present in this compound are fundamental building blocks in medicinal chemistry . Researchers may investigate this specific molecule as a novel chemical entity for probing biological pathways, given that related N-fused heterocyclic systems have been studied for a range of pharmacological activities, including acetylcholinesterase inhibition, anti-inflammatory, and analgesic effects . The presence of the 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry, may also be utilized in the design of enzyme inhibitors or receptor ligands. This product is intended for research applications only, such as in vitro screening, hit-to-lead optimization campaigns, and as a building block for the synthesis of more complex chemical architectures. Researchers are encouraged to leverage this compound to explore its potential in their specific fields of study.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3/c1-2-30-17-10-8-15(9-11-17)18-12-19-22(29)27(23-14-28(19)25-18)13-20-24-21(26-31-20)16-6-4-3-5-7-16/h3-12,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVZOTNYHLZJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step organic reactions. The starting materials often include 4-ethoxybenzaldehyde, hydrazine hydrate, and 3-phenyl-1,2,4-oxadiazole. The synthetic route may involve the following steps:

    Condensation Reaction: 4-ethoxybenzaldehyde reacts with hydrazine hydrate to form 4-ethoxyphenylhydrazine.

    Cyclization: The 4-ethoxyphenylhydrazine undergoes cyclization with a suitable reagent to form the pyrazolo[1,5-d][1,2,4]triazin-4-one core.

    Substitution Reaction: The pyrazolo[1,5-d][1,2,4]triazin-4-one core is then reacted with 3-phenyl-1,2,4-oxadiazole to introduce the oxadiazolylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its anticancer properties. Studies have shown that derivatives of pyrazolo[1,5-d][1,2,4]triazin compounds exhibit considerable cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound has been tested against the MCF-7 human breast adenocarcinoma cell line, demonstrating promising results in inhibiting cell proliferation .

Antimicrobial Activity

Research indicates that compounds within this class possess antimicrobial properties. The oxadiazol moiety is known for enhancing the antimicrobial activity of derivatives against several bacterial strains .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This potential application is under investigation and may lead to new therapeutic strategies for inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study synthesized several derivatives based on the pyrazolo[1,5-d][1,2,4]triazin framework and tested their efficacy against cancer cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer activity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent activity comparable to existing antibiotics .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer Activity Effective against MCF-7 cell line ,
Antimicrobial Activity Active against various bacterial strains
Anti-inflammatory Effects Potential inhibition of cytokines

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptor sites.

    DNA Intercalation: Intercalating between DNA base pairs, affecting transcription and replication processes.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Groups

Compound Name Core Structure Substituents Key Properties/Activities
Target Compound Pyrazolo-triazinone 4-Ethoxyphenyl (C2), 3-phenyl-1,2,4-oxadiazole methyl (C5) Hypothesized kinase inhibition
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1,2,4-Triazol-3-one 4-Ethoxyphenyl (C4), 4-methoxyphenyl (C5) Antimicrobial, synthetic versatility
5-(4-Ethoxyphenyl)-4-[(2E)-2-(2-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole-3-thiol 4-Ethoxyphenyl (C5), 2-methylbenzylidene hydrazine (C4) Chelation potential, plant growth regulation
2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4-one Imidazo-triazinone 2-Ethoxyphenyl (C2), methyl (C5), propyl (C7) Phosphodiesterase inhibition (e.g., Thiovardenafil-d5 analogue)

Key Observations :

  • Substituent Position Matters: Ethoxy groups at C2 (target compound) vs. C4/C5 (triazole derivatives) alter electronic profiles and binding affinities. For example, C2-substituted ethoxyphenyl groups in imidazo-triazinones enhance PDE5 inhibition , suggesting the target compound’s C2 substitution may favor similar enzyme interactions.
  • Oxadiazole vs. Thiol Moieties : The oxadiazole in the target compound offers rigidity and metabolic resistance compared to thiol-containing triazoles (e.g., ), which may oxidize readily but excel in metal chelation .

Table 3: Reported Activities of Analogous Compounds

Compound Class Biological Activity Mechanism/Relevance to Target Compound
1,2,4-Triazole derivatives Antinociceptive, anticancer, plant growth regulation Shared triazine/triazole cores suggest possible kinase modulation
Imidazo-triazinones Phosphodiesterase inhibition (e.g., PDE5 in erectile dysfunction) Structural similarity at C2 ethoxyphenyl hints at enzyme interaction
Thiadiazole-triazolones Antimicrobial, hypoglycemic Oxadiazole’s bioisosteric relationship to thiadiazole

Activity Predictions :

  • The target compound’s oxadiazole methyl group may enhance kinase inhibition (similar to imidazo-triazinones ), while the ethoxyphenyl group could improve membrane permeability .
  • Unlike thiol-containing triazoles (e.g., ), the target compound may lack chelation-based activities but exhibit superior metabolic stability.

Biological Activity

The compound 2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (referred to as "the compound" hereafter) is a complex organic molecule that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's molecular formula is C_{18}H_{17N_5O_3 with a molecular weight of approximately 345.37 g/mol. The structure consists of a pyrazolo-triazine core linked to an ethoxyphenyl group and an oxadiazole moiety. This unique arrangement is believed to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • Study Findings : In a study assessing various synthesized compounds with oxadiazole structures, certain derivatives demonstrated substantial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds showed minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL against Escherichia coli and other pathogens .

Anticancer Activity

The anticancer potential of the compound has been explored in several studies:

  • Cell Line Studies : In vitro assays have shown that the compound exhibits cytotoxicity against various cancer cell lines, including human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7). Specific derivatives were found to have IC50 values in the low micromolar range, indicating potent anticancer activity .

The biological activity of the compound is hypothesized to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The oxadiazole moiety may inhibit enzymes critical for cell proliferation and survival in cancer cells. Additionally, the ethoxyphenyl group could enhance binding affinity to target proteins involved in signaling pathways related to cancer progression .

Case Studies

Several case studies have been documented regarding the compound's biological activities:

  • Antimicrobial Efficacy :
    • Pathogens Tested : The compound was tested against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.
    • Results : Compounds showed varying degrees of efficacy with notable zones of inhibition ranging from 20.1 mm to 21.4 mm for certain derivatives against Syncephalastrum racemosum .
  • Cytotoxicity Assessment :
    • Methodology : The MTT assay was utilized to evaluate cell viability upon treatment with different concentrations of the compound.
    • Findings : Derivatives exhibited significant cytotoxic effects on HCT-116 cells with IC50 values around 10 µM .

Data Tables

Biological ActivityTest Organism/Cell LineMinimum Inhibitory Concentration (MIC)IC50 Value
AntimicrobialE. coli3.9 µg/mLN/A
AntimicrobialS. aureus4.0 µg/mLN/A
AnticancerHCT-116N/A10 µM
AnticancerHepG-2N/A15 µM
AnticancerMCF-7N/A12 µM

Q & A

Q. Table 1. pKa Values in Different Solvents

SolventHNP (mV)pKa
Isopropyl alcohol2158.2
DMF1856.7

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Replace ethoxyphenyl with fluorophenyl or piperazine groups to assess electronic effects on target binding .
  • Bioisosteric Replacement : Swap 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate metabolic stability .
  • Pharmacophore Mapping : Molecular docking (AutoDock Vina) to identify critical H-bond donors/acceptors .

What strategies mitigate low yields in the final cyclization step?

  • Catalyst Optimization : Use of anhydrous NaOAc in glacial acetic acid to accelerate cyclization .
  • Temperature Control : Reflux at 80–90°C for 8–10 hours to balance reaction rate and byproduct formation .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 150 W, 100°C) .

How are impurities from starting materials (e.g., hydrazine hydrate) removed during purification?

  • Liquid-Liquid Extraction : Partition between CH₂Cl₂ and brine to remove polar impurities .
  • Column Chromatography : Silica gel with EtOAc/hexane (3:7) to isolate the target compound .

Data Contradiction & Optimization

How to address discrepancies between computational solubility predictions and experimental results?

  • Solvent Screening : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents .
  • Thermodynamic Analysis : Van’t Hoff plots from DSC data to correlate melting point and solubility .

What analytical techniques resolve regiochemical uncertainty in the oxadiazole moiety?

  • NOESY NMR : Detect spatial proximity between oxadiazole protons and adjacent methyl groups .
  • Mass Spectrometry : High-res ESI-MS to distinguish between C₅ vs. C₃ substitution patterns (mass error < 2 ppm) .

Biological Evaluation

How to design in vitro assays to evaluate kinase inhibition potential?

  • Enzyme Assays : ADP-Glo™ Kinase Assay with IC₅₀ determination against PKC or MAPK isoforms .
  • Cellular Models : Use HEK293 cells transfected with luciferase reporters to monitor pathway inhibition .

What protocols assess metabolic stability in hepatic microsomes?

  • Incubation : Compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
  • LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes (t₁/₂ calculation) .

Computational & Mechanistic Studies

How to validate docking poses using molecular dynamics (MD) simulations?

  • Protocol : 100 ns MD simulations (AMBER) with MMPBSA binding free energy calculations .
  • Validation : RMSD < 2 Å and consistent hydrogen bond occupancy (>70%) .

What QSAR models predict logP values for analogs?

  • Descriptor Selection : Topological polar surface area (TPSA), molar refractivity .
  • Model Training : MLR or PLS regression with R² > 0.85 on a dataset of 50 analogs .

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